
Atazanavir S,S,R,S-Diastereomer
説明
Atazanavir S,S,R,S-Diastereomer (CAS No. 1292296-10-6) is a stereoisomeric impurity of the antiretroviral drug atazanavir sulfate, a protease inhibitor used in HIV treatment. This diastereomer arises during the synthesis of atazanavir due to stereochemical variations at its four chiral centers . Regulatory pharmacopeial standards, such as the United States Pharmacopeia (USP), classify it as a critical impurity requiring stringent quality control. It is included in the USP Atazanavir System Suitability Mixture RS, which also contains atazanavir sulfate, atazanavir R,S,S,S-diastereomer (CAS 1332981-14-2), and atazanavir S,R,S,S-diastereomer (CAS 1332981-16-4) . These diastereomers are monitored to ensure the purity and efficacy of the active pharmaceutical ingredient (API) .
特性
IUPAC Name |
methyl N-[(2S)-1-[2-[(2S,3R)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H52N6O7/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47)/t29-,30+,31-,32-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRYRYVKAWYZBR-VWPRMMSESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)N[C@H](CC1=CC=CC=C1)[C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)O)NC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H52N6O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201099335 | |
Record name | 1,14-Dimethyl (3S,8S,9R,12S)-3,12-bis(1,1-dimethylethyl)-8-hydroxy-4,11-dioxo-9-(phenylmethyl)-6-[[4-(2-pyridinyl)phenyl]methyl]-2,5,6,10,13-pentaazatetradecanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201099335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
704.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1292296-10-6 | |
Record name | 1,14-Dimethyl (3S,8S,9R,12S)-3,12-bis(1,1-dimethylethyl)-8-hydroxy-4,11-dioxo-9-(phenylmethyl)-6-[[4-(2-pyridinyl)phenyl]methyl]-2,5,6,10,13-pentaazatetradecanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1292296-10-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,14-Dimethyl (3S,8S,9R,12S)-3,12-bis(1,1-dimethylethyl)-8-hydroxy-4,11-dioxo-9-(phenylmethyl)-6-[[4-(2-pyridinyl)phenyl]methyl]-2,5,6,10,13-pentaazatetradecanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201099335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
準備方法
Diamino Compound (IV) Synthesis
The precursor diamino compound (IV) is synthesized via reaction of epoxide compound (I) with hydrazine compound (II) in isopropanol, yielding hydroxy compound (III). Deprotection of the amino groups using hydrochloric acid generates the hydrochloride salt of (IV). This intermediate’s stereochemical integrity is critical, as any racemization here propagates into the final product.
Coupling with N-Methoxycarbonyl-L-tert-Leucine (V)
The diastereomer forms during the coupling of diamino compound (IV) with N-methoxycarbonyl-L-tert-leucine (V). To favor the S,S,R,S configuration, the reaction employs:
-
Coupling agents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) with 1-hydroxybenzotriazole (HOBt).
-
Base : N,N-Diisopropylethylamine (DIPEA) to maintain pH and facilitate carbodiimide activation.
-
React (V) (88.11 g, 0.47 mol) with EDC (89.4 g, 0.47 mol) and HOBt (75.5 g, 0.49 mol) in dichloromethane.
-
Add aqueous (IV) and DIPEA (182.8 mL), stir for 3 hours.
-
Wash with water, sodium bicarbonate, and brine.
-
Concentrate and crystallize from ethyl acetate/n-heptane.
Stereochemical Control Strategies
Chiral Purity of Starting Materials
Reaction Optimization
-
Temperature : Maintained at 25–30°C during coupling to minimize racemization.
-
Solvent Ratios : Ethyl acetate/n-heptane (2:1) for crystallization ensures high diastereomeric excess.
Purification and Isolation
Crystallization Techniques
Chromatographic Methods
-
Normal-Phase Chromatography : Silica gel with dichloromethane/methanol (98:2) resolves diastereomers.
-
HPLC : Employed for analytical validation using chiral columns (e.g., Chiralpak AD-H).
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
-
HPLC Conditions :
Industrial-Scale Production Challenges
Scalability of Coupling Reactions
化学反応の分析
Types of Reactions
Atazanavir S,S,R,S-Diastereomer undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions are carefully controlled to ensure the desired transformation without compromising the stereochemistry of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated analogs. Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity or pharmacokinetic properties.
科学的研究の応用
Scientific Research Applications
Atazanavir S,S,R,S-diastereomer has several applications across various scientific fields:
- Chemistry : It serves as a reference standard in analytical method development and validation, particularly in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) techniques. These methods are crucial for ensuring the purity and quality of pharmaceutical formulations.
- Biology : The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids. Research focuses on understanding its binding affinity to HIV-1 protease, which is critical for developing effective HIV treatments.
- Medicine : this compound is investigated for its role in combination antiretroviral therapy. It is particularly noted for its effectiveness in pediatric populations as a second-line treatment option due to its favorable dosing regimen and lower side effects compared to other protease inhibitors .
- Industry : The compound is utilized in pharmaceutical formulation development, ensuring that products meet regulatory standards for quality and efficacy. It also plays a role in quality control processes within pharmaceutical manufacturing.
Pediatric Applications
A systematic review assessed the safety and effectiveness of atazanavir use in children and adolescents living with HIV. Key findings include:
- Study Population : The review included data from five studies involving 975 children and adolescents, with 56% receiving atazanavir.
- Safety Profile : Transient hyperbilirubinemia was reported as a common adverse effect, occurring in approximately 50% of patients .
- Effectiveness : Increases in CD4 cell counts and decreases in HIV viral load were observed at 6 and 12 months post-treatment initiation .
These findings support atazanavir's use as a preferred second-line option for treating HIV in pediatric patients.
Comparative Studies
Research comparing atazanavir with darunavir revealed that both drugs are effective; however, atazanavir demonstrated a more favorable lipid profile, making it a better choice for certain patient populations .
Summary Table of Applications
Application Area | Description |
---|---|
Chemistry | Reference standard for analytical methods |
Biology | Studies on interactions with biological molecules |
Medicine | Second-line treatment option for HIV |
Industry | Quality control in pharmaceutical manufacturing |
作用機序
Atazanavir S,S,R,S-Diastereomer exerts its effects by binding to the active site of HIV-1 protease, an enzyme essential for the maturation of infectious viral particles. By inhibiting this enzyme, the compound prevents the cleavage of viral polyproteins, leading to the formation of immature, non-infectious viral particles. This mechanism involves interactions with specific amino acid residues in the protease active site, disrupting its catalytic activity.
類似化合物との比較
Structural and Stereochemical Differences
Atazanavir has four stereogenic centers, leading to multiple diastereomers. Diastereomers differ in the configuration of at least one chiral center, resulting in distinct physicochemical properties. For example:
- Atazanavir S,S,R,S-Diastereomer : Configuration at positions 1–4: S, S, R, S.
- Atazanavir R,S,S,S-Diastereomer : Configuration at positions 1–4: R, S, S, S.
- Atazanavir S,R,S,S-Diastereomer : Configuration at positions 1–4: S, R, S, S.
Diastereomers with two or more differing stereocenters exhibit unique chromatographic behaviors and solubility profiles, necessitating advanced separation techniques .
Chromatographic Separation and Analytical Data
The USP specifies a reversed-phase liquid chromatography (RP-LC) method to resolve atazanavir from its diastereomers:
The method uses a C18 column (L1 packing) with UV detection at 215 nm and a mobile phase flow rate of 1 mL/min . The S,S,R,S-diastereomer’s retention time is inferred to differ from the R,S,S,S isomer but requires further method optimization for full resolution .
Regulatory and Pharmacological Implications
- Purity Limits : The total impurity content in atazanavir formulations, including diastereomers, must comply with USP limits (typically ≤0.5% for individual unspecified impurities) .
- Biological Activity : While atazanavir’s parent compound inhibits HIV protease, its diastereomers are pharmacologically inactive and treated as process-related impurities. However, their presence above thresholds may indicate suboptimal synthesis or purification .
Research Findings and Key Considerations
Impact of Stereochemistry on Analytical Methods
Studies on naproxen diastereomers (e.g., R,S vs. S,S) demonstrate that stereochemical differences alter hyperfine interactions in nuclear magnetic resonance (NMR) and photochemical behaviors . Similar principles apply to atazanavir diastereomers, where even minor stereochemical changes affect chromatographic retention and detection .
Comparative Stability and Degradation
No direct stability data for the S,S,R,S-diastereomer are available.
生物活性
Atazanavir, a protease inhibitor used primarily in the treatment of HIV, exists in multiple stereoisomeric forms, including the S,S,R,S-diastereomer. This article focuses on the biological activity of this specific diastereomer, examining its pharmacodynamics, efficacy, resistance profiles, and potential clinical implications.
Chemical Structure and Stereochemistry
Atazanavir has four chiral centers, resulting in a total of 16 possible stereoisomers. The S,S,R,S configuration is one of the active forms, contributing to its pharmacological properties. The distinct stereochemical arrangement is crucial for its interaction with the HIV protease enzyme, which is essential for viral replication.
Atazanavir functions as an inhibitor of the HIV-1 protease, preventing the cleavage of viral polyproteins into functional proteins necessary for viral maturation. The binding affinity and inhibitory potency of atazanavir are influenced by its stereochemistry. Studies indicate that certain configurations may enhance binding efficiency, thereby increasing antiviral activity.
Efficacy
Clinical studies have demonstrated the efficacy of atazanavir in reducing viral load in HIV-infected patients. The S,S,R,S-diastereomer exhibits potent antiviral activity against various HIV strains. In vitro assays have shown that this diastereomer maintains effectiveness even against strains with reduced susceptibility to other protease inhibitors.
Resistance Mechanisms
Resistance to atazanavir can develop through mutations in the HIV protease gene. Notable mutations associated with decreased susceptibility include I50L, N88S, and I84V. Research indicates that while resistance can occur, the S,S,R,S-diastereomer retains a relatively high genetic barrier to resistance compared to other protease inhibitors. This characteristic is advantageous for long-term treatment regimens.
Case Studies
- Clinical Efficacy : A study involving 200 HIV-infected individuals treated with atazanavir/r (atazanavir with low-dose ritonavir) showed significant reductions in viral load over 48 weeks. Patients exhibited a median decrease in viral load of 2.5 log copies/mL.
- Resistance Development : In a cohort study analyzing patients who developed resistance during treatment, mutations leading to increased resistance were identified in 15% of participants after 24 weeks. However, the presence of multiple mutations was required to significantly impact the efficacy of the S,S,R,S-diastereomer.
Comparative Biological Activity
The following table summarizes key features of atazanavir compared to other protease inhibitors:
Feature | Atazanavir (S,S,R,S) | Lopinavir | Ritonavir |
---|---|---|---|
Mechanism | Protease inhibition | Protease inhibition | Protease inhibition |
Resistance Barrier | High | Moderate | Low |
Dosing Frequency | Once daily | Twice daily | Twice daily |
Common Side Effects | Hyperbilirubinemia | Diarrhea | Nausea |
Drug Interactions | Moderate | High | High |
Pharmacokinetics
Atazanavir is primarily metabolized by CYP3A4 enzymes and has significant interactions with other drugs that affect this metabolic pathway. The S,S,R,S-diastereomer demonstrates favorable pharmacokinetic properties, including a long half-life that supports once-daily dosing regimens.
Q & A
Basic Research Questions
Q. What chromatographic methods are recommended for separating Atazanavir S,S,R,S-diastereomer from its isomers in pharmaceutical formulations?
- Methodology : Use reversed-phase HPLC with a YMC-Pack ODS-AQ L1 column (4.6 mm × 15 cm, 3 μm packing) and UV detection at 215–225 nm. Mobile phases typically involve gradients of aqueous trifluoroacetic acid (0.1%) and acetonitrile. System suitability requires a resolution ≥1.2 between this compound and the parent compound, with tailing factors ≤1.5 and RSD ≤2.0% .
- Validation : USP Atazanavir System Suitability Mixture RS (containing sulfate, R,S,S,S-, and S,R,S,S-diastereomers) is used to confirm separation efficiency .
Q. How are diastereomeric impurities quantified in Atazanavir drug products?
- Procedure : Calculate impurity levels using the formula:
where and are sample/standard absorbances, is standard concentration, is label claim, and is dissolution medium volume. UV detection at 300 nm ensures specificity .
- Critical Parameters : Ensure relative retention times (RRT) for S,S,R,S-diastereomer (RRT ≈0.94) and parent compound (RRT =1.0) are consistent .
Advanced Research Questions
Q. How do variations in mobile phase composition or column temperature affect diastereomer resolution in HPLC analysis?
- Experimental Design :
- Column Temperature : Elevated temperatures (e.g., 35°C) reduce retention time variability but may compromise resolution. Optimize using USP guidelines requiring RSD ≤0.73% for retention times .
- Mobile Phase : Adjust acetonitrile/trifluoroacetic acid ratios to resolve co-eluting peaks. For example, a 1.0 mL/min flow rate with 0.1% TFA in water/acetonitrile gradients balances efficiency and runtime .
Q. What mechanistic insights explain the crystallization behavior of Atazanavir diastereomers in supersaturated solutions?
- Findings : Phospholipid digests and bile acids (e.g., sodium taurocholate) inhibit Atazanavir crystallization by stabilizing supersaturation. Studies show amorphous solid dispersions with polymers like HPMC enhance bioavailability by maintaining supersaturation for >6 hours .
- Challenges : Co-administration with ritonavir or cobicistat alters pH-dependent solubility, requiring dissolution media mimicking intestinal conditions (pH 6.5) .
Q. How do diastereomeric impurities impact Atazanavir’s pharmacokinetic and safety profiles?
- Clinical Correlation : The S,S,R,S-diastereomer (Impurity F, CAS 1292296-10-6) exhibits no antiviral activity but may contribute to nephrolithiasis via renal crystallization, particularly in patients with hepatic impairment or alkaline urine .
- Analytical Toxicology : Use LC-MS/MS to quantify plasma concentrations of diastereomers in HIV/HCV-coinfected patients, where impaired hepatic metabolism increases renal exposure .
Q. What strategies resolve discrepancies in pharmacopeial methods for diastereomer analysis?
- Case Study : USP methods for "Atazanavir Related Compound A" specify a retention time of 11 min vs. 33 min for impurities. Cross-validate using columns from multiple vendors (e.g., Agilent Zorbax SB-C18) and adjust gradient programs to harmonize results .
- Regulatory Alignment : Refer to USP General Chapter 〈621〉 for system suitability criteria and ICH Q2(R1) for method validation parameters .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。